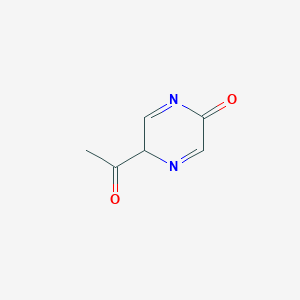

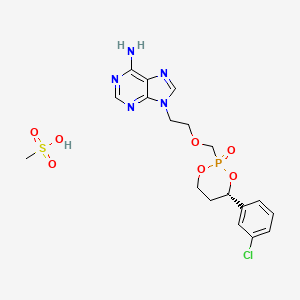

(2R,4S)-2-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)-4-(3-chlorophenyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pradefovir mesylate is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir. It is primarily used as a liver-targeted prodrug for the treatment of chronic hepatitis B virus infections. The compound is designed to improve the therapeutic index of adefovir by enhancing its liver-targeting properties while reducing nephrotoxicity .

Preparation Methods

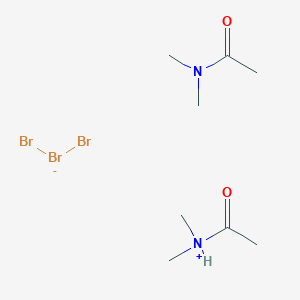

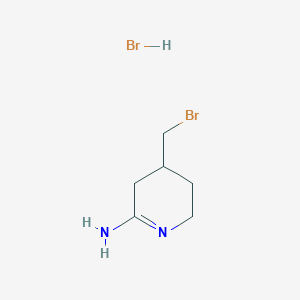

Synthetic Routes and Reaction Conditions: The synthesis of pradefovir mesylate involves the formation of a cyclic phosphonate diester linkage. The compound is synthesized through a series of chemical reactions, including the coupling of adefovir with a cyclic phosphonate moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of pradefovir mesylate follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Pradefovir mesylate undergoes several types of chemical reactions, including:

Hydrolysis: The cyclic phosphonate diester linkage can be hydrolyzed to release the active drug, adefovir.

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 (CYP) 3A4 enzyme.

Hydrolysis: Aqueous conditions with appropriate pH to facilitate the hydrolysis reaction.

Major Products Formed:

Scientific Research Applications

Pradefovir mesylate has several scientific research applications, including:

Chemistry: Used as a model compound to study liver-targeted prodrugs and their activation mechanisms.

Medicine: Primarily used in the treatment of chronic hepatitis B virus infections.

Industry: Utilized in the pharmaceutical industry for the development of liver-targeted antiviral therapies.

Mechanism of Action

Pradefovir mesylate is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. This activation converts pradefovir mesylate into its active form, adefovir, which inhibits hepatitis B virus DNA polymerase. The selective activation in the liver allows for higher concentrations of the active drug in the liver while minimizing exposure to other tissues, thereby reducing nephrotoxicity .

Comparison with Similar Compounds

Adefovir Dipivoxil: Another prodrug of adefovir, but with a broader activation profile, leading to higher nephrotoxicity.

Tenofovir Disoproxil Fumarate: A nucleotide analogue used in the treatment of hepatitis B and HIV infections.

Uniqueness of Pradefovir Mesylate: Pradefovir mesylate is unique due to its liver-targeting properties, which allow for selective activation in the liver, thereby reducing nephrotoxicity. This makes it a safer alternative to other adefovir prodrugs and nucleotide analogues .

Properties

Molecular Formula |

C18H23ClN5O7PS |

|---|---|

Molecular Weight |

519.9 g/mol |

IUPAC Name |

9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid |

InChI |

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28?;/m0./s1 |

InChI Key |

JXQUAHHUSMJUFV-HGHPEJJUSA-N |

Isomeric SMILES |

CS(=O)(=O)O.C1COP(=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

Canonical SMILES |

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)

![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)

![4a,5a,6,7,8,9,9a,9b-octahydro-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B12357403.png)